Phenothrin

Description

This compound is a cyclopropanecarboxylate ester. It has a role as a pyrethroid ester insecticide. It is functionally related to a chrysanthemic acid.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for parasitic infection. It was withdrawn in at least one region.

This compound, also called sumithrin, is a synthetic pyrethroid (type 1) that kills adult fleas and ticks. It has also been used to kill head lice in humans. d-phenothrin is used as a component of aerosol insecticides for domestic use. This compound is often used with methoprene, an insect growth regulator that interrupts the insect's biological life cycle by killing the eggs. In 2005, the EPA required Hartz Mountain Industries to cancel uses of several flea and tick products containing this compound that were linked to a range of adverse reactions, including hair loss, salivation, tremors, and numerous deaths in cats and kittens. In the short term, the agreement called for new warning labels on the products. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811, L865)

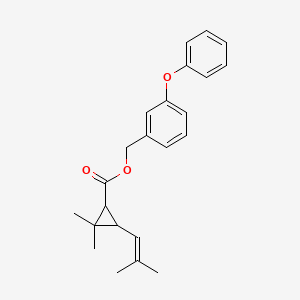

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032688 | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.06 at 20 °C, Relative density (water = 1): 1.06 | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Pale yellow to yellow-brown clear liquid | |

CAS No. |

26002-80-2, 51186-88-0, 188023-86-1 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026002802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenothrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl 2-dimethyl-3-(methylpropenyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl (1R)-cis,trans-2,2- dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (d-Phenothrin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/707484X33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenothrin on Insect Voltage-Gated Sodium Channels

Abstract

Phenothrin, a synthetic Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (NaV) in insect neurons.[1] Its primary mechanism of action involves the modulation of channel gating kinetics, leading to a prolonged open state.[2] This disruption of normal channel function causes persistent membrane depolarization, which results in neuronal hyperexcitability, repetitive firing, and ultimately leads to insect paralysis and death.[1][3] This guide provides a detailed examination of the molecular interactions between this compound and insect NaV channels, summarizes the quantitative effects on channel gating, outlines key experimental protocols used in its study, and presents visual diagrams of the core pathways and workflows.

Introduction: The Target and the Toxin

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in most excitable cells.[4] The precise and rapid transitions between their conformational states are fundamental for normal neuronal signaling.[1] this compound, also known as sumithrin, is a synthetic insecticide modeled after natural pyrethrins.[5] As a Type I pyrethroid, it is structurally distinguished by the absence of an α-cyano group, a feature that differentiates its toxicological profile from the more potent Type II pyrethroids.[6][7] The insecticidal efficacy of this compound is rooted in its specific and potent disruption of insect NaV channel function, making this interaction a critical area of study for insecticide development and resistance management.

The Insect Voltage-Gated Sodium Channel: A Structural and Functional Primer

The insect NaV channel is a large, integral membrane protein formed by a single α-subunit containing four homologous domains (I-IV).[4][8] Each domain consists of six transmembrane helical segments (S1-S6).

-

Voltage-Sensing Domains (VSDs): The S1-S4 segments in each domain act as the channel's voltage sensors. The S4 helix, rich in positively charged amino acids, moves in response to changes in membrane potential, initiating the conformational change that opens the channel.

-

Pore-Forming Domain (PD): The S5 and S6 segments from all four domains, along with the re-entrant "P-loops" between them, assemble in the center to form the ion-conducting pore and the selectivity filter, which ensures high permeability to Na+ ions.[8]

-

Gating Machinery: The channel cycles through three primary conformational states:

-

Resting (Closed): At hyperpolarized membrane potentials, the channel is closed but available for activation.

-

Open (Activated): Upon membrane depolarization, the channel rapidly opens, allowing a selective influx of Na+ ions that drives the rising phase of the action potential.[4][9]

-

Inactivated (Closed): Milliseconds after opening, an intracellular loop connecting domains III and IV binds to the inner pore, blocking ion flow and placing the channel in a non-conducting, inactivated state. This process is crucial for terminating the action potential.[4][9]

-

Caption: Topology of the insect voltage-gated sodium channel α-subunit.

The Core Mechanism: How this compound Disrupts Channel Function

This compound's insecticidal activity stems from its ability to bind to the NaV channel and allosterically modify its gating, trapping it in a conducting state.[1][2] This leads to a prolonged influx of Na+ ions, causing uncontrolled, repetitive neuronal firing that manifests as tremors, paralysis, and ultimately, death of the insect.[3][10]

Molecular Binding Site

While pyrethroids are highly lipophilic, precluding direct radioligand binding studies, a consensus on their binding site has emerged from computational modeling, mutagenesis, and electrophysiological analyses.[9] It is now understood that pyrethroids bind within a hydrophobic cavity formed at the interface of several domains. The leading model proposes dual pyrethroid receptor sites.[9] this compound is predicted to interact with "Pyrethroid Receptor Site 2" (PyR2), located at the interface between domains I and II.[9][11]

Key structural components forming this binding pocket include:

-

The intracellular S4-S5 linker of domain II.[12]

-

The transmembrane S5 helix of domain II.[9]

-

The transmembrane S6 helix of domain I.

The binding of this compound within this pocket is thought to physically impede the conformational changes required for the channel to close or inactivate, thereby stabilizing the open state.[12]

Caption: Location of the this compound binding site at a domain interface.

Modulation of Channel Gating and Electrophysiological Signature

The binding of this compound profoundly alters the kinetics of the NaV channel. Electrophysiological recordings, typically using the voltage-clamp technique, reveal two hallmark effects:

-

Inhibition of Deactivation: this compound dramatically slows the closing (deactivation) of the channel upon membrane repolarization.[4][9] This means that even after the stimulus for opening has passed, the channel remains locked in an open state, allowing continued Na+ influx.

-

Inhibition of Inactivation: The transition to the fast-inactivated state is also inhibited, preventing the normal termination of the sodium current during prolonged depolarization.[9]

These kinetic modifications produce a characteristic electrophysiological signature. In response to a depolarizing voltage step, a large, slowly decaying "tail current" is observed upon repolarization.[9][13] The amplitude of this tail current is a direct measure of the number of channels modified by the insecticide and is a key parameter for quantifying potency.[9]

State-Dependent Interaction: A Preference for the Open Channel

A critical aspect of this compound's mechanism is its state-dependent binding. Most pyrethroids exhibit a significantly higher affinity for the open state of the NaV channel compared to the resting (closed) state.[13][14] This phenomenon, known as "use-dependency," means that the modification of channels by this compound is enhanced by repeated neuronal firing, which increases the probability of the channels being open.[13]

This state-dependent action is logical from a structural standpoint. The conformational changes that occur during channel opening are thought to expose or properly form the hydrophobic binding pocket, making it more accessible to the insecticide molecule.[12] Once bound, this compound effectively "traps" the channel in this high-affinity open conformation.

Caption: this compound preferentially binds to and traps the open state.

Quantitative Analysis of this compound's Effects

The effects of this compound on NaV channels can be quantified using electrophysiological parameters. While data varies between insect species and specific channel splice variants, the following table summarizes typical effects observed for Type I pyrethroids.

| Parameter | Description | Typical Effect of this compound | Reference |

| Tail Current Amplitude | The peak current measured upon repolarization, reflecting the number of modified open channels. | Dose-dependent increase. | [9] |

| Tail Current Decay (τ) | The time constant for the decay of the tail current, indicating how slowly modified channels close. | Significantly prolonged (from ms to hundreds of ms or seconds). | [6][13] |

| EC₅₀ for Modification | The concentration of this compound required to modify 50% of the channels. | Typically in the low micromolar (µM) range. | [15] |

| Voltage-Dependence of Activation | The voltage range over which the channel opens. | Can cause a hyperpolarizing (leftward) shift, making channels open at more negative potentials. | [9] |

Experimental Methodology: Two-Electrode Voltage Clamp (TEVC)

The TEVC technique using Xenopus laevis oocytes is the gold standard for characterizing the effects of compounds like this compound on ion channels.[16] It allows for the precise control of membrane potential and the measurement of resulting ionic currents from a heterologously expressed channel of interest.

Experimental Workflow

Caption: A typical experimental workflow for TEVC studies.

Step-by-Step Protocol

-

cRNA Preparation: The cDNA encoding the insect NaV channel α-subunit (e.g., from Drosophila melanogasterpara) is linearized. High-quality capped cRNA is synthesized in vitro using a transcription kit (e.g., mMESSAGE mMACHINE™).

-

Oocyte Preparation: Oocytes are surgically harvested from a mature female Xenopus laevis. The follicular layer is removed by incubation with collagenase to allow for microelectrode impalement.

-

Microinjection: Approximately 50 nL of the channel cRNA (at ~1 ng/nL) is injected into each oocyte. If required, cRNA for auxiliary subunits can be co-injected.

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a buffered solution (e.g., ND96) to allow for channel protein expression and insertion into the oocyte membrane.

-

Mounting and Impalement: A single oocyte is placed in a recording chamber and continuously perfused with recording solution. Two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ) are impaled into the oocyte: one to measure membrane voltage and one to inject current.

-

Voltage Clamping: The oocyte is voltage-clamped at a holding potential where NaV channels are in the resting state (e.g., -100 mV).

-

Control Recording: A voltage-step protocol is applied to elicit sodium currents. For example, the membrane is depolarized to 0 mV for 20 ms to open the channels, then repolarized back to -100 mV. The resulting inward Na+ current and the rapid decay of the tail current are recorded.

-

This compound Application: A solution containing this compound (dissolved in a vehicle like DMSO, then diluted in recording solution) is perfused into the chamber. An incubation period allows the compound to partition into the membrane and interact with the channels.

-

Test Recording: The same voltage-step protocol is applied in the presence of this compound. The key observation will be the appearance of a large, slowly-decaying tail current upon repolarization.

-

Data Analysis: The amplitude of the tail current is measured and plotted against this compound concentration to generate a dose-response curve. The decay of the tail current is fitted with an exponential function to determine the time constant (τ), quantifying the slowing of deactivation.

Conclusion

This compound's insecticidal efficacy is derived from its precise disruption of voltage-gated sodium channel function.[2] By binding to a specific receptor site at the interface of domains I and II, it stabilizes the channel's open state.[9][12] This action inhibits both channel deactivation and inactivation, causing a persistent influx of sodium ions that leads to neuronal hyperexcitability.[1][9] This mechanism, characterized electrophysiologically by prolonged sodium currents and large tail currents, ultimately results in the paralysis and death of the target insect.[3] A thorough understanding of this mechanism at the molecular level is paramount for developing novel insecticides and managing the ongoing challenge of insecticide resistance.

References

-

Dong, K., Du, Y., Rinkevich, F., Yu, J., Wu, Y., & Silver, K. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Advances in Insect Physiology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Dong, K. (2007). Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance. Insect Biochemistry and Molecular Biology. [Link]

-

Soderlund, D. M. (2010). State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids. Toxins. [Link]

-

Davies, T. G. E., O'Reilly, A. O., Field, L. M., Wallace, B. A., & Williamson, M. S. (2007). Interactions of pyrethroids with the voltage-gated sodium channel. ResearchGate. [Link]

-

Hossain, M. I., et al. (2024). Implication of Pyrethroid Neurotoxicity for Human Health: A Lesson from Animal Models. ResearchGate. [Link]

-

Eells, J. T., & Soderlund, D. M. (2016). Pyrethroid Insecticides Directly Activate Microglia Through Interaction With Voltage-Gated Sodium Channels. Toxicological Sciences. [Link]

-

Soderlund, D. M. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. Annual Review of Entomology. [Link]

-

Casida, J. E., & Durkin, K. A. (2017). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Breckenridge, C. B., et al. (2023). Classification of pyrethroids into pure Type I, pure Type II and mixed type based upon FOB, Na+, Ca2+, and Cl− channel data. ResearchGate. [Link]

-

Charnet, P., et al. (2022). Insect voltage-gated sodium channel (NaV) as insecticide target. ResearchGate. [Link]

-

Hasibur, R., et al. (2014). Type I and Type II pyrethroids, chemical structures and their action, toxicity of Pyrethroids. ResearchGate. [Link]

-

O'Reilly, A. O., et al. (2006). Modelling insecticide-binding sites in the voltage-gated sodium channel. Biochemical Journal. [Link]

-

Kumar, P., & Singh, V. K. (2019). Study on Cypermethrin Binding Domain of Voltage Gated Sodium Channel in Some Insect and Human beings. ResearchGate. [Link]

-

Sarkar, M., & Borkotoki, A. (2015). In Silico modeling of voltage-gated sodium channel alpha subunit to understand insecticide binding simulation in mosquitoes. Journal of Mosquito Research. [Link]

-

Katsuda, Y. (2012). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science. [Link]

-

IPCS. (1998). d-Phenothrin (UK PID). INCHEM. [Link]

-

National Pesticide Information Center. (2011). d-Phenothrin Technical Fact Sheet. NPIC. [Link]

-

Stary, K., et al. (2023). Toward overcoming pyrethroid resistance in mosquito control: the role of sodium channel blocker insecticides. bioRxiv. [Link]

-

Silver, K. S., & Soderlund, D. M. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current Medicinal Chemistry. [Link]

-

Gichere, S. N., et al. (2025). Molecular Modelling of Insecticide Binding Sites of the Voltage-Gated Sodium Channels of Fall Armyworm, (Spodoptera frugiperda). ResearchGate. [Link]

-

Stary, K., et al. (2023). Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides. International Journal of Molecular Sciences. [Link]

-

AOP-Wiki. Binding to voltage-gated sodium channel. AOP-Wiki. [Link]

-

Lucas, P., et al. (2014). Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons. PLoS ONE. [Link]

-

Lister, T., et al. (2011). Transcriptional response of rat frontal cortex following acute In Vivo exposure to the pyrethroid insecticides permethrin and deltamethrin. BMC Genomics. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 6. benchchem.com [benchchem.com]

- 7. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional response of rat frontal cortex following acute In Vivo exposure to the pyrethroid insecticides permethrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and stereochemistry of d-Phenothrin isomers

An In-depth Technical Guide to the Synthesis and Stereochemistry of d-Phenothrin Isomers

Authored by a Senior Application Scientist

Abstract

d-Phenothrin, commercially known as Sumithrin, is a prominent synthetic pyrethroid insecticide valued for its high efficacy and relatively low mammalian toxicity.[1][2][3] Its biological activity is intrinsically linked to its stereochemistry, with the designation 'd-Phenothrin' referring to a specific, enriched mixture of the most potent stereoisomers. This guide provides a comprehensive technical overview of the synthesis, stereochemical considerations, and analytical separation of d-Phenothrin isomers. We will delve into the causality behind synthetic strategies, detail validated experimental protocols, and present comparative data, offering field-proven insights for researchers and professionals in agrochemical and pharmaceutical development.

Introduction: The Stereochemical Imperative of d-Phenothrin

This compound is a synthetic pyrethroid, a class of compounds modeled after the natural insecticides found in chrysanthemum flowers.[2] The molecule is an ester formed from chrysanthemic acid and 3-phenoxybenzyl alcohol.[4][5] The chrysanthemic acid moiety contains two chiral centers at carbons 1 and 3 of the cyclopropane ring, giving rise to four possible stereoisomers. These are designated based on the relative (cis/trans) and absolute (R/S) configurations at these centers.

The four principal stereoisomers are:

-

(1R,3R)-trans, also known as (+)-trans

-

(1S,3S)-trans, also known as (-)-trans

-

(1R,3S)-cis, also known as (+)-cis

-

(1S,3R)-cis, also known as (--cis

Insecticidal potency is not distributed equally among these isomers. The biological activity resides almost exclusively in the isomers with the (1R) configuration.[4][6][7] Consequently, the commercial product d-Phenothrin is not a racemic mixture but an enriched formulation containing at least 95% of the (1R)-isomers, typically in a specific ratio of approximately 1:4 (cis:trans).[2][5][8] This strategic enrichment maximizes efficacy while minimizing the environmental load of less active or inactive compounds. Understanding the synthesis and control of this specific stereochemical profile is therefore paramount.

Diagram 1: The Four Stereoisomers of Chrysanthemic Acid

This diagram illustrates the four stereoisomers that form the acid backbone of this compound.

Caption: Stereoisomers of Chrysanthemic Acid and their role in d-Phenothrin.

Core Synthetic Strategy: Esterification

The industrial synthesis of d-phenothrin is fundamentally an esterification reaction.[5][9] The process is designed to couple the stereochemically-defined acid component, (1R)-cis,trans-chrysanthemic acid, with the alcohol component, 3-phenoxybenzyl alcohol. The most common and efficient laboratory and industrial method involves converting the carboxylic acid into a more reactive acyl chloride.

Rationale for Acyl Chloride Route

Direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is a reversible reaction that often requires harsh conditions (strong acid catalyst, high temperatures) and removal of water to drive the equilibrium forward. This can lead to side reactions and potential racemization. The use of chrysanthemoyl chloride, the acyl chloride of chrysanthemic acid, offers several advantages:

-

High Reactivity: Acyl chlorides are highly electrophilic, reacting rapidly with alcohols at or below room temperature.

-

Irreversible Reaction: The reaction is essentially irreversible, leading to high yields.

-

Mild Conditions: The reaction can be performed under mild conditions, which is crucial for preserving the delicate stereochemistry of the chrysanthemate moiety.

-

Byproduct Management: The reaction produces hydrochloric acid (HCl), which is easily neutralized by adding a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, driving the reaction to completion.[2]

Diagram 2: General Synthesis Pathway for d-Phenothrin

This workflow outlines the key transformation from the precursors to the final product.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, d- (EHC 96, 1990) [inchem.org]

- 5. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Sumithrin for Laboratory Use

This guide provides a comprehensive overview of the chemical and physical properties of Sumithrin (d-phenothrin), a synthetic pyrethroid insecticide. Tailored for researchers, scientists, and drug development professionals, this document delves into the core characteristics, analytical methodologies, and safety protocols essential for the effective and safe laboratory use of this compound.

Chemical Identity and Structure

Sumithrin, chemically known as (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, is a synthetic pyrethroid modeled after the natural insecticides found in chrysanthemum flowers.[1][2] It is a complex molecule with two chiral centers, and the technical grade material is typically a mixture of isomers.[3] The "d-phenothrin" designation refers to a specific isomeric mixture containing at least 95% of the 1R isomers, predominantly in a 1:4 ratio of 1R-cis to 1R-trans isomers.[2][3]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (3-Phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4] |

| Common Names | Sumithrin, d-phenothrin, Phenothrin[4] |

| CAS Number | 26002-80-2[4] |

| Molecular Formula | C₂₃H₂₆O₃[4] |

| Molecular Weight | 350.45 g/mol [4] |

Chemical Structure:

Sources

The Genesis and Evolution of Phenothrin: A Synthetic Pyrethroid Insecticide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer, More Effective Insecticides

The ongoing battle against insect pests, which pose significant threats to public health and agriculture, has driven the relentless pursuit of effective and selective insecticides. The natural pyrethrins, extracted from the flowers of Chrysanthemum cinerariaefolium, have long been prized for their potent insecticidal properties and low mammalian toxicity. However, their inherent instability in the presence of light and air limited their widespread application in agriculture. This critical drawback spurred the development of synthetic analogs—pyrethroids—designed to retain the desirable characteristics of natural pyrethrins while exhibiting enhanced environmental stability. Phenothrin, also known as Sumithrin, emerged from this research as a highly effective and safer synthetic pyrethroid.[1][2] This guide provides a comprehensive technical overview of the discovery, development, and core scientific principles underlying this compound's utility as an insecticide.

Part 1: The Discovery and Synthesis of this compound

A Strategic Pivot from Herbicides to Insecticides

The discovery of this compound at Sumitomo Chemical in the 1960s was not a direct pursuit of a new insecticide but rather a creative adaptation of existing research.[3][4] The impetus for its development arose from an excess of m-cresol, an intermediate in the production of the organophosphate insecticide fenitrothion.[3][5] Chemists at Sumitomo Chemical were tasked with finding alternative applications for this surplus chemical.

The journey began with the synthesis of a diphenyl ether derivative from m-cresol, initially investigated for its herbicidal potential.[3] Subsequent modifications, including bromination of a methyl group and esterification with chrysanthemic acid, yielded a compound with noteworthy insecticidal activity.[3][4] This pivotal finding prompted further exploration of related structures, ultimately leading to the synthesis of this compound by Itaya and his team in 1969.[6] this compound demonstrated superior insecticidal efficacy and a greater margin of safety for mammals compared to natural pyrethrins.[3]

The Chemical Synthesis: A Fusion of Acid and Alcohol

The synthesis of this compound is achieved through the esterification of 3-phenoxybenzyl alcohol with chrysanthemic acid.[6][7] This process unites the two crucial structural components that define the molecule and its insecticidal properties. The industrial synthesis typically involves the reaction of 3-phenoxybenzyl alcohol with chrysanthemoyl chloride, the acid chloride derivative of chrysanthemic acid, in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[7]

The specific stereochemistry of d-Phenothrin, the more active isomeric mixture, is attained by utilizing the (1R)-cis,trans isomers of the chrysanthemic acid precursor.[7] The resulting d-Phenothrin is a refined mixture containing at least 95% of the more potent 1R isomers, predominantly in a 1:4 ratio of 1R-cis to 1R-trans isomers.[7][8]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 3-phenoxybenzyl alcohol in an anhydrous organic solvent (e.g., toluene).

-

Addition of Base: Add an appropriate base, such as pyridine or triethylamine, to the solution. This will act as a catalyst and neutralize the HCl that is generated during the reaction.

-

Addition of Chrysanthemoyl Chloride: Slowly add chrysanthemoyl chloride to the reaction mixture via the dropping funnel. Maintain the reaction temperature as recommended by the specific procedure, often at or below room temperature to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[7]

Caption: General synthesis pathway for this compound.

Part 2: Mechanism of Action and Structure-Activity Relationships

Targeting the Insect Nervous System

This compound, a Type I pyrethroid, exerts its insecticidal effect by targeting the nervous systems of insects.[9] Its primary mode of action is the disruption of the normal functioning of voltage-gated sodium channels in nerve cells.[10][11] These channels are essential for the initiation and propagation of nerve impulses.

Under normal conditions, voltage-gated sodium channels open and close rapidly in response to changes in the nerve cell membrane's electrical potential, allowing sodium ions to flow into the neuron and generate an action potential. This compound binds to these sodium channels and modifies their gating kinetics, prolonging the time they remain in the open state.[10] This persistent influx of sodium ions leads to a state of hyperexcitation, characterized by repetitive and uncontrolled nerve discharges.[9][10] The overstimulation of the nervous system results in a loss of coordination, tremors, paralysis, and ultimately, the death of the insect.[10]

Caption: Neurological mechanism of action for this compound.

Structure-Activity Relationships: The Key to Selectivity

The insecticidal potency and selective toxicity of pyrethroids are intricately linked to their three-dimensional structure.[12][13] Key structural features that influence the activity of this compound and other pyrethroids include:

-

The Acid Moiety: The cyclopropane ring and the gem-dimethyl group of the chrysanthemic acid portion are crucial for binding to the sodium channel.

-

The Alcohol Moiety: The 3-phenoxybenzyl group in this compound contributes significantly to its insecticidal activity.

-

Stereochemistry: The spatial arrangement of atoms, particularly the stereochemistry at the C1 and C3 positions of the cyclopropane ring, has a profound impact on biological activity. As mentioned earlier, the 1R isomers of this compound are significantly more active than their 1S counterparts.[7][8] The cis isomers of phenoxybenzyl pyrethroids are often more toxic to insects than the trans isomers.[14]

The lower toxicity of this compound to mammals compared to insects is attributed to several factors.[15] Mammals have a higher body temperature, which can negatively affect the binding of pyrethroids to sodium channels. Additionally, mammals possess more efficient metabolic pathways for detoxifying and excreting pyrethroids.

Part 3: Toxicological Profile and Environmental Fate

Mammalian Toxicology

This compound generally exhibits low acute toxicity to mammals.[6] Following oral administration in rats, it is rapidly metabolized and excreted, primarily within 24 to 48 hours. The major metabolic pathways involve oxidation and cleavage of the ester linkage.[6] The trans-isomers are more readily hydrolyzed and excreted in the urine, while the cis-isomers are more likely to be excreted in the feces.[6]

While generally safe, high levels of exposure can pose risks.[10] In humans, high concentrations may cause mild skin irritation or tingling.[11] Cats can be particularly sensitive to this compound, and exposure can lead to more severe symptoms.[11] The U.S. Environmental Protection Agency (EPA) has classified d-phenothrin as "not likely to be carcinogenic to humans."[15]

| Toxicological Endpoint | Value | Species | Reference(s) |

| Acute Oral LD50 | >5000 mg/kg | Rat | [6] |

| Carcinogenicity | Not likely to be carcinogenic to humans | Human (based on animal studies) | [15] |

Environmental Fate and Ecotoxicity

This compound is primarily degraded in the environment by ultraviolet (UV) light.[15] Its half-life in soil under upland conditions is 1-2 days.[15] In the air, it breaks down rapidly with a half-life of 38-72 minutes.[15][16] Due to its low water solubility and tendency to bind tightly to soil, this compound has a low potential to contaminate groundwater.[15]

While it has low toxicity to birds, this compound is very highly toxic to fish and other aquatic organisms.[15][16] It is also highly toxic to honey bees.[15][16][17] Therefore, care must be taken to avoid contamination of water bodies during its application.

Conclusion: A Valuable Tool in Pest Management

The discovery and development of this compound represent a significant advancement in the field of synthetic insecticides. Born from strategic chemical exploration, its synthesis has been refined to produce a potent and relatively safe product for controlling a wide range of insect pests. Its specific mechanism of action, targeting the insect nervous system, and the structure-activity relationships that govern its selectivity provide a clear understanding of its efficacy. While its environmental impact, particularly on aquatic life and beneficial insects, necessitates careful and responsible use, this compound remains a valuable tool in modern integrated pest management programs, contributing to the protection of public health and agricultural resources.

References

- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).

- d-Phenothrin Technical Fact Sheet - National Pesticide Information Center.

- This compound, d- (EHC 96, 1990) - INCHEM.

- Discovery and development of pyrethroid insecticides - PMC - NIH.

- d-Phenothrin Fact Sheet - National Pesticide Information Center.

- An In-Depth Technical Guide to the Synthesis and Chemical Properties of d-Phenothrin - Benchchem.

- Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Na v 1.8 sodium channels expressed in Xenopus oocytes - PubMed.

- Mechanisms of Toxic Action and Structure- Activity Relationships for Organochiorine and Synthetic Pyrethroid Insecticides.

- The relationship between the structure and the activity of pyrethroids - PubMed.

- What is this compound used for? - Patsnap Synapse. (2024-06-14).

- The Neurotoxicology of this compound: An In-depth Technical Guide on its Effects on the Central and Peripheral Nervous Systems of Insects - Benchchem.

- Structure-activity and Interaction Effects of 14 Different Pyrethroids on Voltage-Gated Chloride Ion Channels - PubMed.

- d-PHENOTHRIN - MassNRC.org.

- The Role of D-Phenothrin in Modern Pest Management Strategies.

- Discovery and development of pyrethroid insecticides - J-Stage.

- The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry - ResearchGate. (2025-08-06).

- d-Phenothrin - National Pesticide Information Center - Oregon State University. (2012-10-10).

- This compound (T3D1026) - T3DB.

- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf.

- d-Phenothrin (UK PID) - Inchem.org.

- Registration Review: Preliminary Problem Formulation for Environmental Fate and Ecological Risk, Endangered Species, and Drinking Water - Regulations.gov. (2011-12-08).

- This compound - Wikipedia.

- This compound, trans-(-)- | C23H26O3 | CID 91581 - PubChem - NIH.

- Permethrin, Resmethrin, d-Phenothrin (Sumithrin®): Synthetic Pyrethroids For Mosquito Control | US EPA. (2025-03-06).

- Discovery and development of pyrethroid insecticides - J-Stage.

- D-phenothrin (Ref: OMS 1809) - AERU - University of Hertfordshire. (2025-10-22).

- This compound | C23H26O3 | CID 4767 - PubChem - NIH.

- The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. (2025-11-05).

- Gateway on Pesticide Hazards and Safe Pest Management.

Sources

- 1. d-Phenothrin [npic.orst.edu]

- 2. d-Phenothrin (UK PID) [inchem.org]

- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 5. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 6. This compound, d- (EHC 96, 1990) [inchem.org]

- 7. benchchem.com [benchchem.com]

- 8. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. DSpace [dr.lib.iastate.edu]

- 13. The relationship between the structure and the activity of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-Phenothrin Fact Sheet [npic.orst.edu]

- 16. massnrc.org [massnrc.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Formula and Structure of Phenothrin (C23H26O3)

Abstract

Phenothrin (C23H26O3) is a synthetic pyrethroid insecticide engineered for broad-spectrum activity against various insect pests.[1][2] As a structural analog of natural pyrethrins, it functions as a potent neurotoxin in insects by modulating voltage-gated sodium channels.[3][4][5] This technical guide provides a comprehensive examination of the molecular structure of this compound, with a focus on its complex stereochemistry, which is fundamental to its biological activity. We will dissect its constituent chemical moieties, explore the synthetic pathways for its creation, and detail the modern analytical methodologies essential for its structural verification, isomer separation, and quantification. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this compound's molecular characteristics.

Introduction

The development of synthetic pyrethroids marked a significant advancement in pest management, offering enhanced stability and potency compared to their natural counterparts derived from Chrysanthemum cinerariaefolium.[6] this compound, first synthesized in 1969, emerged as a key member of this class, valued for its high insecticidal efficacy and a comparatively lower toxicity profile in mammals.[1][3][7] It is classified as a Type I pyrethroid, a category distinguished by the absence of an α-cyano group, which dictates its specific neurotoxic mechanism.[1][3] Commercial formulations of this compound, often sold under the trade name Sumithrin, are typically enriched with the most biologically active stereoisomers to maximize performance.[1] An understanding of its molecular structure is therefore not merely academic but critical for optimizing its synthesis, formulation, and application in both public health and agricultural contexts.

Molecular Identity and Physicochemical Properties

This compound is the common name for the molecule with the systematic IUPAC name (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate.[8][9][10] Its core identity is defined by its specific elemental composition and physical characteristics, which govern its environmental fate and interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₃H₂₆O₃ | [9][11][12] |

| Molecular Weight | 350.45 g/mol | [1][3][12] |

| CAS Registry Number | 26002-80-2 | [3][10][12] |

| Appearance | Pale yellow to yellow-brown viscous liquid | [1][9][11] |

| Boiling Point | > 290 °C | [1][8] |

| Density | 1.058 - 1.061 g/mL (at 20-25 °C) | [1][11] |

| Vapor Pressure | 0.16 mPa (1.2 x 10⁻⁶ mmHg) at 20 °C | [11] |

| Water Solubility | Very low; < 9.7 µg/L to 2 mg/L at 25 °C | [3][11] |

| Solubility in Organic Solvents | Highly soluble in hexane, acetone, xylene, and methanol | [1][11] |

| Octanol-Water Partition Coeff. (log Kₒw) | 6.01 |[1][3] |

The molecule's low water solubility and high octanol-water partition coefficient indicate its lipophilic (fat-soluble) nature, a key factor in its ability to penetrate the waxy cuticle of insects and interact with the lipid environment of nerve cell membranes.[1][8]

Structural Elucidation and Stereochemistry

The molecular structure of this compound is an ester formed from two primary building blocks: chrysanthemic acid and 3-phenoxybenzyl alcohol.[11] This structure contains two chiral centers on its cyclopropane ring, leading to significant stereoisomerism.

dot

Caption: Core molecular structure of this compound, highlighting its constituent parts and chiral centers.

Stereoisomerism: The Key to Biological Activity

This compound possesses two chiral centers at the C1 and C3 positions of the cyclopropane ring, giving rise to four stereoisomers:

-

[1R, trans]

-

[1R, cis]

-

[1S, trans]

-

[1S, cis]

The terms cis and trans refer to the orientation of the C3 side chain relative to the ester group at C1. The 1R and 1S designations describe the absolute configuration at the C1 chiral center. The insecticidal activity of these isomers varies significantly.[13] The 1R isomers are substantially more potent neurotoxins to insects than their 1S counterparts.[3]

For this reason, the commercial product known as d-Phenothrin is a refined mixture containing at least 95% of the more active 1R isomers, specifically in a ratio of approximately 1:4 of [1R, cis] to [1R, trans] isomers.[1][3][10] This enrichment process is a critical step in manufacturing to produce a highly effective insecticide. The [1R, trans] isomer is generally considered the most insecticidally active of the four.[3]

dot

Caption: this compound's disruption of the normal function of voltage-gated sodium channels in insect neurons.

Analytical Methodologies

Accurate structural confirmation and quantification of this compound, particularly its isomers, are critical for quality control, residue analysis, and research. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques employed.

[14]#### Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. W[15]hen coupled with a Flame Ionization Detector (GC-FID), it provides a robust and cost-effective method for quantifying the total this compound content in formulations. F[11][15]or more sensitive and specific detection, especially in complex matrices like environmental or biological samples, a Mass Spectrometer (GC-MS) is used.

[16][17][18]##### Experimental Protocol: GC-MS Analysis of this compound in Soil

This protocol is a representative workflow for determining this compound residues. The causality for each step is explained to provide field-proven insight.

-

Sample Preparation (Extraction):

-

Objective: To efficiently move the lipophilic this compound from the complex soil matrix into a clean organic solvent.

-

Steps:

-

Weigh 20 g of homogenized soil into a centrifuge tube.

-

Spike with an internal standard (e.g., ¹³C-permethrin) for accurate quantification that corrects for extraction inefficiencies.

-

Add 40 mL of an acetone/hexane (1:1 v/v) mixture. Acetone disrupts soil particle interactions, while hexane effectively dissolves the nonpolar this compound.

-

Shake vigorously for 1 hour to ensure exhaustive extraction.

-

Centrifuge to separate the soil from the solvent extract. Decant the supernatant.

-

-

-

Sample Clean-up:

-

Objective: To remove co-extracted interfering compounds (e.g., humic acids, lipids) that can contaminate the GC system and compromise analysis.

-

Steps:

-

Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18). T[16]he chosen sorbent retains polar interferences while allowing the less polar this compound to pass through.

-

Elute the cartridge with a suitable solvent.

-

-

-

Concentration and Reconstitution:

-

Objective: To increase the analyte concentration to a level detectable by the instrument and to exchange the solvent for one optimal for GC injection.

-

Steps:

-

Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen to avoid thermal degradation.

-

Reconstitute the residue in a precise volume (e.g., 1.0 mL) of toluene. T[17]oluene is an excellent solvent for this compound and behaves well in GC systems.

-

-

-

Instrumental Analysis (GC-MS):

-

Objective: To separate this compound isomers from any remaining matrix components and to detect and quantify them with high specificity.

-

Instrument Conditions (Typical):

-

GC System: Thermo Trace 1310 or equivalent. [17][18] * Injector: Splitless mode at 225 °C. Splitless injection ensures the maximum amount of analyte is transferred to the column, which is critical for trace residue analysis.

-

Column: Optima 5-MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film). This column provides good separation for semi-volatile compounds. [17][18] * Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program: 95°C for 1 min, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C, hold for 7 min. This temperature program separates analytes based on their boiling points and interaction with the column's stationary phase. [17][18] * MS Detector: Triple-quadrupole mass spectrometer (TSQ 8000 or equivalent) with an Electron Impact (EI) source. [17][18] * Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). These modes provide immense specificity by monitoring only for characteristic fragment ions of this compound (e.g., m/z 183, 168, 153), filtering out background noise.

-

-

Caption: Experimental workflow for the GC-MS analysis of this compound residues.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly valuable for the analysis of pyrethroids, offering excellent separation of the cis and trans isomers, which can be challenging in some GC setups. I[11]t is often coupled with an Ultraviolet (UV) detector.

[6]##### Experimental Protocol: HPLC-UV Isomer Separation

This protocol outlines a method for the simultaneous analysis of this compound and other pyrethroids.

-

Standard and Sample Preparation:

-

Objective: To prepare accurate solutions for calibration and analysis.

-

Steps:

-

Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each pyrethroid reference standard (including this compound) and dissolve in 25 mL of acetonitrile in separate volumetric flasks. [6] 2. Working Standards: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase.

-

Sample Extraction: Extract the sample matrix (e.g., formulation, environmental sample) using an appropriate solvent extraction and clean-up procedure, similar to the GC protocol.

-

Final Step: Reconstitute the final, cleaned extract in the mobile phase and filter through a 0.45 µm syringe filter to prevent particulates from damaging the HPLC system.

-

-

[6]2. Instrumental Analysis (HPLC-UV):

- Objective: To achieve baseline separation of the this compound isomers and other pyrethroids for accurate quantification.

- Instrument Conditions (Typical):

- HPLC System: Standard HPLC system with a UV detector. [6] * Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The nonpolar C18 stationary phase is ideal for separating lipophilic molecules like pyrethroids. [6] * Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The high percentage of organic solvent is necessary to elute the strongly retained pyrethroids.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C. Controlling temperature ensures reproducible retention times.

- Detector: UV Detector set to a wavelength where pyrethroids exhibit strong absorbance (e.g., 220 nm).

- Injection Volume: 20 µL.

-

Data Analysis:

-

Objective: To identify and quantify the this compound isomers.

-

Steps:

-

Identify the peaks for the cis and trans isomers of this compound by comparing their retention times to those of the analytical standards.

-

Construct a calibration curve by plotting the peak area versus concentration for the working standards.

-

Quantify the amount of each isomer in the sample by interpolating its peak area on the calibration curve.

-

-

Conclusion

This compound (C23H26O3) is a structurally complex and highly effective synthetic insecticide. Its biological potency is intrinsically linked to its stereochemistry, with the 1R isomers, particularly [1R, trans]-phenothrin, demonstrating superior insecticidal activity. The commercial success of d-Phenothrin relies on synthetic processes that enrich these specific isomers. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is paramount for professionals in the field. Furthermore, the application of robust analytical techniques such as GC-MS and HPLC is indispensable for ensuring the quality, efficacy, and safety of this compound formulations through precise isomer identification and quantification.

References

-

World Health Organization (WHO). (1990). This compound (EHC 96). International Programme on Chemical Safety (INCHEM). [Link]

-

National Pesticide Information Center (NPIC). (2011). d-Phenothrin Technical Fact Sheet. Oregon State University. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]

-

Patsnap Synapse. (2024). What is this compound used for?[Link]

-

Mol-Instincts. (n.d.). This compound (C23H26O3) properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D-Phenothrin in Modern Pest Management Strategies. [Link]

-

World Health Organization (WHO). (1979). This compound (Pesticide residues in food: 1979 evaluations). International Programme on Chemical Safety (INCHEM). [Link]

-

PubMed. (1993). [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography]. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

J-Stage. (n.d.). Discovery and development of pyrethroid insecticides. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound, trans-(-)-. PubChem Compound Database. [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2025). d-phenothrin (Ref: OMS 1809). [Link]

-

United States Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for d-Phenothrin (Sumithrin) in Soil 50600160. [Link]

-

ResearchGate. (n.d.). GC-MS analysis of the metabolites produced from D-phenothrin degradation by strain P31. [Link]

-

Taylor & Francis Online. (1990). The synthetic pyrethroid isomers II. Biological activity. [Link]

-

National Center for Biotechnology Information (NCBI). (2012). Discovery and development of pyrethroid insecticides. PMC. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. [Link]

-

United States Environmental Protection Agency (EPA). (n.d.). Test Material: this compound MRID: 49564001. [Link]

-

International Programme on Chemical Safety (INCHEM). (n.d.). d-Phenothrin (UK PID). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 7: Analytical Methods. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. This compound | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 11. This compound, d- (EHC 96, 1990) [inchem.org]

- 12. This compound [webbook.nist.gov]

- 13. d-Phenothrin (UK PID) [inchem.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. benchchem.com [benchchem.com]

- 16. 490. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

Genotoxicity and DNA-damaging potential of Phenothrin in vitro

An In-Depth Technical Guide

Abstract

Phenothrin, a synthetic pyrethroid insecticide, is widely used in public health and agriculture. Its extensive application necessitates a thorough evaluation of its potential genotoxicity to ensure human and environmental safety. This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the DNA-damaging potential of this compound. We delve into the foundational principles and detailed protocols for a battery of standard genotoxicity assays, including the bacterial reverse mutation (Ames) test, the in vitro mammalian cell micronucleus test, and the single cell gel electrophoresis (Comet) assay. By synthesizing evidence from regulatory assessments and peer-reviewed studies, this guide explains the causality behind experimental choices, outlines self-validating systems for data integrity, and discusses the mechanistic insights derived from these assays. The guide aims to equip researchers and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro genotoxicity studies for pyrethroids like this compound, ensuring robust and reliable safety assessments.

Introduction to this compound and the Imperative for Genotoxicity Assessment

This compound (3-phenoxybenzyl (1R,S)-cis,trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate) is a Type I pyrethroid insecticide. Unlike Type II pyrethroids, it lacks an alpha-cyano group, which generally results in a different toxicological profile. Its primary mode of action in insects involves the modulation of sodium channels in the nervous system, leading to paralysis and death. Given its widespread use in domestic and commercial applications, human exposure is a significant consideration, making genotoxicity assessment a critical component of its safety profile as mandated by global regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA strand breaks. Such damage can be a precursor to carcinogenesis and other heritable diseases. Therefore, a tiered, evidence-based approach using a battery of in vitro assays is the cornerstone of modern safety toxicology.

Foundational In Vitro Assays for this compound Genotoxicity

A standard battery of in vitro tests is employed to screen for potential genotoxicity, covering three primary endpoints: gene mutation, chromosomal damage (clastogenicity and aneugenicity), and primary DNA damage. The selection of these assays is based on international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).